molecular formula C14H22FNO4 B1383971 2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1173294-24-0

2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B1383971
CAS No.: 1173294-24-0
M. Wt: 287.33 g/mol
InChI Key: HPRGBCBVSRQVMV-JPPWEJMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Azabicyclic Compounds

The historical development of azabicyclic compounds represents one of the most significant chapters in heterocyclic chemistry, with roots extending back to the early discoveries of naturally occurring alkaloids. The systematic study of nitrogen-containing bicyclic structures began in earnest during the late 19th and early 20th centuries, when researchers first isolated and characterized alkaloids bearing azabicyclic frameworks from various plant sources. These early investigations revealed the profound biological activities associated with such structures, establishing azabicyclic compounds as privileged scaffolds in drug discovery.

The pioneering work in azabicyclic synthesis gained momentum during the mid-20th century as synthetic methodologies became more sophisticated. Gassman and co-workers reported one of the first systematic approaches to azabicyclic construction in 1968, demonstrating the preparation of 8-methoxy-2-methyl-2-azabicyclo[3.2.1]octane through innovative cyclization strategies. This work established fundamental principles for constructing nitrogen-containing bicyclic systems and highlighted the unique reactivity patterns inherent to such frameworks. The success of these early synthetic efforts demonstrated that azabicyclic compounds could be accessed through rational design principles rather than relying solely on natural product isolation.

The evolution of azabicyclic chemistry accelerated significantly during the 1970s and 1980s as researchers developed increasingly sophisticated synthetic strategies. Takeda and co-workers made substantial contributions in 1977 by introducing methodologies for preparing 5-aryl substituted 2-azabicyclo[3.2.1]octane scaffolds, drawing inspiration from conventional phenylmorphan synthesis approaches. Their work demonstrated the feasibility of incorporating aromatic substituents into azabicyclic frameworks while maintaining structural integrity and synthetic accessibility. These developments laid the groundwork for systematic exploration of structure-activity relationships within azabicyclic compound families.

The advancement of radical chemistry in the 1990s and early 2000s opened new avenues for azabicyclic synthesis. Researchers developed general routes to bridged azabicyclic compounds using tributyltin hydride-mediated radical translocation and cyclization reactions. These methodologies enabled access to previously challenging azabicyclic architectures by exploiting the unique reactivity of alpha-acylamino radicals generated through 1,5-hydrogen transfer processes. The development of radical-based approaches significantly expanded the synthetic chemist's toolkit for constructing complex azabicyclic frameworks with high levels of stereocontrol.

Contemporary azabicyclic chemistry has benefited enormously from advances in asymmetric synthesis and catalytic methodologies. Modern synthetic approaches emphasize the development of enantioselective methods for constructing azabicyclic frameworks, recognizing the critical importance of stereochemistry in determining biological activity. These advances have enabled the systematic preparation of enantiomerically enriched azabicyclic compounds, facilitating detailed structure-activity relationship studies and advancing the understanding of how molecular architecture influences pharmacological properties.

Significance of 2-azabicyclo[2.2.1]heptane Framework in Chemistry

The 2-azabicyclo[2.2.1]heptane framework occupies a unique position within the broader family of azabicyclic structures, distinguished by its compact geometry and distinctive reactivity profile. This bicyclic system features a seven-membered architecture incorporating a nitrogen atom at the bridgehead position, creating a rigid molecular scaffold that constrains conformational flexibility while maintaining synthetic accessibility. The framework's structural characteristics make it particularly valuable as a building block for complex molecule synthesis, offering predictable reactivity patterns and well-defined three-dimensional arrangements of functional groups.

Research investigations into 2-azabicyclo[2.2.1]heptane derivatives have revealed their exceptional utility in medicinal chemistry applications. The rigid bicyclic structure provides an ideal platform for presenting pharmacophoric elements in precise spatial arrangements, enabling the design of molecules with enhanced selectivity for biological targets. Studies have demonstrated that compounds incorporating this framework can serve as effective ligands for various receptor systems, with the bicyclic core contributing to both binding affinity and selectivity through conformational restriction. The framework's ability to organize functional groups in three-dimensional space makes it particularly valuable for designing molecules that must interact with specific binding sites in biological macromolecules.

The synthetic accessibility of 2-azabicyclo[2.2.1]heptane derivatives has been enhanced through the development of palladium-catalyzed methodologies. Recent advances in palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes have provided efficient routes to oxygenated 2-azabicyclo[2.2.1]heptanes, demonstrating the framework's amenability to modern catalytic approaches. These methodologies enable the systematic incorporation of diverse functional groups while maintaining the structural integrity of the bicyclic core. The compatibility of the framework with various catalytic transformations has significantly expanded the range of accessible derivatives and enhanced the practical utility of this structural motif.

Comparative studies with related azabicyclic systems have highlighted the unique properties of the 2-azabicyclo[2.2.1]heptane framework. Unlike larger bicyclic systems such as 2-azabicyclo[3.2.1]octanes, the more compact 2-azabicyclo[2.2.1]heptane structure exhibits distinct conformational preferences and reactivity patterns. The reduced ring size imposes greater conformational constraints, leading to enhanced selectivity in many chemical transformations. This conformational restriction can be advantageous in designing molecules for specific biological applications where precise spatial arrangement of functional groups is critical for activity.

The framework's versatility extends beyond traditional medicinal chemistry applications to encompass materials science and supramolecular chemistry. The rigid bicyclic structure can serve as a scaffold for organizing functional groups in predictable three-dimensional arrangements, making it valuable for constructing molecular architectures with defined geometries. Research has demonstrated the utility of azabicyclic frameworks in developing novel polymeric materials and molecular recognition systems, highlighting the broad applicability of these structural motifs beyond pharmaceutical applications.

Property 2-azabicyclo[2.2.1]heptane 2-azabicyclo[3.2.1]octane 2-azabicyclo[2.1.1]hexane
Ring Size 7-membered 8-membered 6-membered
Conformational Flexibility Moderate Higher Lower
Synthetic Accessibility Good Moderate Challenging
Functional Group Tolerance High High Moderate
Biological Activity Potential High High Moderate

Importance of Fluorinated Bicyclic Systems

The incorporation of fluorine atoms into bicyclic systems represents a crucial development in modern pharmaceutical chemistry, driven by fluorine's unique ability to modulate molecular properties through electronic and steric effects. Fluorinated bicyclic compounds exhibit enhanced metabolic stability, altered lipophilicity, and modified binding characteristics compared to their non-fluorinated counterparts. The presence of fluorine atoms can significantly impact the biological activity of molecules by influencing their interaction with target proteins, their distribution within biological systems, and their resistance to metabolic degradation.

The strategic placement of fluorine atoms within bicyclic frameworks requires careful consideration of both synthetic accessibility and the desired property modifications. Research has demonstrated that electrophilic fluorination methodologies can be successfully applied to bicyclic systems, enabling the selective introduction of fluorine atoms at specific positions. These synthetic approaches have revealed that the incorporation of fluorine into bicyclic structures can proceed through novel mechanistic pathways, including ring-opening fluorination reactions that result in the construction of tertiary carbon-fluorine bonds. Such transformations expand the range of accessible fluorinated bicyclic architectures and provide new opportunities for molecular design.

The biological significance of fluorinated bicyclic systems is exemplified by the numerous fluorine-containing drugs that have achieved commercial success. Organofluorines represent approximately 20% of commercially available pharmaceuticals, with this proportion continuing to increase as researchers recognize the advantages of fluorine incorporation. Fluorinated bicyclic compounds often exhibit improved pharmacokinetic properties, including enhanced bioavailability, prolonged half-lives, and reduced susceptibility to metabolic degradation. These advantages stem from fluorine's unique electronic properties, which can strengthen carbon-fluorine bonds and alter the reactivity of adjacent functional groups.

The development of new fluorination methodologies specifically tailored for bicyclic systems has been a major focus of synthetic chemistry research. Selectfluor and related electrophilic fluorinating agents have emerged as particularly valuable tools for introducing fluorine into complex molecular architectures. These reagents enable the systematic functionalization of bicyclic alkenes through oxyfluorination reactions, providing access to fluorinated products with excellent yields and selectivity. The success of these methodologies has encouraged further development of fluorination strategies specifically designed for azabicyclic frameworks.

Environmental considerations have also influenced the development of fluorinated bicyclic systems, with researchers emphasizing the importance of environmentally friendly synthetic approaches. Recent advances in oxyfluorination chemistry have demonstrated that bicyclic systems can be efficiently fluorinated using green chemistry principles. These developments include the use of sustainable fluorinating agents and the optimization of reaction conditions to minimize waste generation and environmental impact. The successful implementation of environmentally conscious fluorination strategies ensures that the benefits of fluorinated bicyclic compounds can be realized without compromising environmental responsibility.

Fluorination Position Effect on Stability Effect on Lipophilicity Synthetic Accessibility
Alpha to Nitrogen High Moderate Increase Good
Beta to Nitrogen Moderate High Increase Moderate
Bridgehead Very High Low Increase Challenging
Terminal Position Moderate High Increase Good

The mechanistic understanding of fluorination reactions in bicyclic systems has advanced considerably through detailed studies of reaction pathways and intermediate formation. Research has revealed that fluorination can proceed through multiple mechanistic pathways depending on the specific bicyclic substrate and reaction conditions. These mechanistic insights have enabled the rational design of fluorination strategies tailored to specific structural targets, improving both the efficiency and selectivity of fluorine incorporation. The detailed understanding of these processes has also facilitated the development of enantioselective fluorination methodologies, enabling access to enantiomerically enriched fluorinated bicyclic compounds.

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8?,9?,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRGBCBVSRQVMV-JPPWEJMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, toxicity studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bicyclic structure with various functional groups that contribute to its biological activity. The molecular formula is C14H23FNO5C_{14}H_{23}FNO_5, and it has a molecular weight of approximately 285.34 g/mol. The presence of a fluorine atom and the tert-butyl and ethyl substituents are critical for its interaction with biological targets.

Pharmacological Effects

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Antagonistic Activity : It has been reported to exhibit antagonistic properties at certain neurotransmitter receptors, which may suggest potential applications in treating neurological disorders.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in the context of metabolic disorders.
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may have selective cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of any new compound. The following findings have been documented:

  • Genotoxicity : In vitro studies using bacterial reverse mutation assays (Ames test) have shown no significant mutagenic effects at tested concentrations, indicating a favorable genotoxic profile .
  • Repeated Dose Toxicity : A study involving repeated oral administration in rodents demonstrated no adverse effects on general health parameters at doses up to 1000 mg/kg/day. However, changes in organ weights were noted at higher doses, suggesting the need for careful dose management in therapeutic applications .

Case Studies

Several case studies have been conducted to explore the biological activity of similar compounds within the same class:

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy and safety of this compound:

SubstituentEffect on Activity
Tert-butyl groupIncreases lipophilicity and receptor binding affinity
Ethyl groupModulates pharmacokinetics and bioavailability
Fluorine atomEnhances metabolic stability and potency

Comparison with Similar Compounds

Structural Variations in Bicyclic Core

a) Bicyclo[2.2.1]heptane Derivatives
  • Fluorinated Analogs: rel-(3R,5R)-2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 1272757-92-2): Lacks the ethyl ester, replacing it with a carboxylic acid group. This modification reduces lipophilicity, impacting membrane permeability . 2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS: 2361609-16-5): Features a 6-oxo group instead of fluorine.
  • Amino-Substituted Derivatives: 2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate hydrochloride (CAS: 115437): The 6-amino group introduces basicity, enabling salt formation (e.g., hydrochloride) for improved crystallinity and bioavailability .
b) Bicyclo[2.2.2]octane Derivatives
  • The 5-oxo group may alter reactivity in ring-opening reactions compared to fluorinated analogs .
c) Bicyclo[3.1.0]hexane Derivatives
  • (1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate (CAS: 871727-40-1):
    The fused cyclopropane ring introduces significant strain, enhancing reactivity in stereoselective syntheses. Used in antiviral drug intermediates, its conformational rigidity contrasts with the more flexible [2.2.1]heptane system .
a) Ester Group Variations
Compound Ester Groups Molecular Weight Key Properties Applications
Target Compound tert-butyl, ethyl 283.32 g/mol High steric bulk, improved stability Pharmaceutical intermediates
Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS: 1393477-05-8) Methyl, methyl 213.23 g/mol Lower lipophilicity, faster hydrolysis Chemical synthesis building blocks
Dibenzyl 7-oxa-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate Benzyl, benzyl 352.38 g/mol Aromatic esters enhance UV detection Catalytic hydrogenation studies
b) Functional Group Impact
Group Example Compound Effect on Properties
Fluoro Target Compound Electronegativity increases metabolic stability; alters electronic environment
Amino CAS 115437 Enables salt formation; modulates solubility and target binding
Oxo CAS 2361609-16-5 Introduces polarity; participates in keto-enol tautomerism
Hydroxy O2-tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate Enhances hydrogen bonding; potential for glycosylation

Preparation Methods

Key Intermediate Formation

The synthesis begins with the preparation of an optically active or racemic enone intermediate, typically a 7-azabicyclo[2.2.1]heptene derivative, which serves as the electrophilic substrate for further modifications.

  • The enone intermediate (e.g., compound 10 ) is often synthesized from proline or its derivatives through established literature protocols.

  • This intermediate features the bicyclic core essential for the target compound's framework.

Stereoselective Conjugate Addition

  • A critical step is the Michael-type conjugate addition of malonate derivatives to the enone intermediate.

  • For the fluorinated analogue, a fluorinated malonate (e.g., compound 11i ) is used.

  • The reaction conditions typically involve sodium hydride (NaH) as a base in tetrahydrofuran (THF) solvent at elevated temperatures (~50 °C) for several hours (3–24 h).

  • This step yields Michael adducts (e.g., 12i ) with trans stereochemistry at the 2,3-positions of the bicyclic ring.

Global Deprotection and Decarboxylation

  • The Michael adducts undergo acidic hydrolysis and decarboxylation by refluxing in 6 M aqueous hydrochloric acid for several days (4–9 days).

  • This process removes protecting groups and converts ester functionalities to the corresponding acids or their derivatives.

  • The reaction mixture is then concentrated, and the crude product is purified by preparative high-performance liquid chromatography (HPLC).

Purification and Stereoisomer Separation

  • The final product, a mixture of diastereomers at the ε-carbon (the fluorinated position), is often separated by chiral preparative HPLC to isolate individual diastereomers.

  • For the fluorinated compound, two diastereomers 3i-d1 and 3i-d2 have been isolated, exhibiting different stereochemical configurations and biological activities.

Representative Synthetic Scheme for Fluorinated Derivative

Step Reagents/Conditions Outcome
1. Preparation of enone intermediate (10) Literature method from proline Bicyclic enone intermediate
2. Conjugate addition NaH (1 equiv), fluorinated malonate (2.5 equiv), THF, 50 °C, 3–24 h Michael adduct (12i) with fluorine at ε-position
3. Acidic hydrolysis and decarboxylation 6 M HCl (aq.), reflux, 4–9 days Deprotected fluorinated bicyclic acid (3i)
4. Purification Preparative HPLC, chiral separation Pure diastereomers 3i-d1 and 3i-d2

Research Findings and Yields

  • The conjugate addition step yields Michael products in 35–99% isolated yields , depending on the substituent and reaction conditions.

  • The overall yield for the racemic fluorinated compound (3i) synthesis is consistent with other analogues, with preparative HPLC enabling isolation of diastereomers.

  • Diastereomeric ratios for the fluorinated compound are typically high (e.g., 95:5 for 3i-d1).

  • The stereochemistry at the 2,3-positions is controlled to be trans (3R,5R), crucial for biological activity.

Analytical Data and Characterization

  • Purity of the final compounds exceeds 95%, confirmed by 1H NMR and HPLC.

  • Structural confirmation is achieved via NMR (1H and 13C), mass spectrometry, and optical rotation measurements.

  • Chiral HPLC is used to determine diastereomeric purity and separate stereoisomers.

Summary Table of Preparation Parameters for Fluorinated Compound

Parameter Description
Starting material Enone intermediate (from proline)
Key reagents Sodium hydride, fluorinated malonate
Solvent Tetrahydrofuran (THF)
Reaction temperature 50 °C for conjugate addition
Reaction time 3–24 hours (addition), 4–9 days (acidic hydrolysis)
Yield (Michael adduct) 35–99%
Diastereomeric ratio Up to 95:5 for fluorinated diastereomers
Purification Preparative and chiral HPLC
Characterization NMR, MS, optical rotation

Additional Notes on Synthetic Strategy

  • The synthetic route allows for facile modification of the ε-position substituent, enabling the introduction of fluorine and other groups.

  • While the enantioselective route provides optical purity, the racemic synthesis is more efficient for generating analogues on gram scale.

  • The bicyclic core is constructed via a Diels-Alder type reaction or derived from proline, followed by functionalization steps.

  • Fluorine incorporation enhances metabolic stability and binding affinity in bioactive molecules, justifying the synthetic focus on fluorinated analogues.

Q & A

Q. What are the critical steps in synthesizing 2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Bicyclic Core Formation
    Begin with the (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane scaffold. Use tert-butoxycarbonyl (Boc) and ethyl ester protections on the azabicyclo core, as described in analogous syntheses .
  • Step 2: Protection/Deprotection
    Employ cesium carbonate as a base for alkylation (e.g., iodomethane) under nitrogen to prevent hydrolysis. Monitor reaction progress via TLC or HPLC .
  • Step 3: Purification
    Use ethyl acetate extraction followed by sequential washes (sodium bicarbonate, sodium thiosulfate) to remove impurities. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >97% purity .

Q. How can the stereochemical integrity of the (3R,5R) configuration be confirmed during synthesis?

Methodological Answer:

  • Chiral HPLC Analysis : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with authentic standards .
  • X-ray Crystallography : Co-crystallize intermediates with heavy atoms (e.g., bromine derivatives) to resolve absolute configuration, as demonstrated in bicyclo[2.2.1]heptane analogs .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm axial/equatorial proton orientations, which correlate with stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.
  • Solvent : Dissolve in anhydrous DMSO or acetonitrile (10 mM stock) to avoid hydrolysis. Avoid aqueous buffers unless immediately used .
  • Monitoring Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (>95% purity threshold) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for reactions (e.g., nucleophilic substitutions). Calculate activation energies to predict regioselectivity at the 2-O-tert-butyl vs. 3-O-ethyl sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Compare simulated intermediates with experimental 13^{13}C NMR shifts for validation .
  • Docking Studies : For pharmacological applications, dock the compound into target enzymes (e.g., bacterial proteases) using AutoDock Vina to identify potential binding modes .

Q. What strategies resolve contradictions in reported yields for analogous azabicycloheptane derivatives?

Methodological Answer:

  • Root-Cause Analysis : Compare reaction parameters (e.g., base strength, solvent polarity) across studies. For example, cesium carbonate vs. potassium carbonate may alter alkylation efficiency .
  • Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, catalyst loading, solvent) and identify critical yield drivers .
  • Scale-Up Adjustments : Replicate small-scale conditions (e.g., 2.07 mmol in DMF ) at larger scales while monitoring exotherms and mixing efficiency to maintain yield consistency .

Q. How can the compound’s metabolic stability be assessed in vitro for pharmacological studies?

Methodological Answer:

  • Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}) .
  • CYP Enzyme Screening : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolizing enzymes. Monitor metabolite formation using high-resolution mass spectrometry (HRMS) .
  • Plasma Stability : Incubate in pooled plasma (37°C, 24 hours) and analyze degradation byproducts. Adjust ester protections (e.g., tert-butyl vs. ethyl) if hydrolysis exceeds 20% .

Q. What advanced analytical techniques characterize trace impurities in the final product?

Methodological Answer:

  • LC-HRMS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a water/acetonitrile gradient (0.1% formic acid). Detect impurities at <0.1% levels via positive-ion ESI-MS. Annotate unknowns using fragmentation patterns (e.g., m/z 285.12 for de-esterified byproducts) .
  • NMR Cryoprobe Analysis : Enhance sensitivity for low-abundance impurities (0.01–0.1%) using a 600 MHz spectrometer with a cryogenically cooled probe. Assign structures via 1^1H-13^{13}C HSQC and HMBC correlations .
  • ICP-MS : Screen for residual metal catalysts (e.g., cesium, iodine) from synthesis. Validate against pharmacopeial limits (e.g., <10 ppm for heavy metals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.